

Technical Support Center: Vezocolmitide (ST-100) Phase III Trial Analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Vezocolmitide

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Phase III clinical trial of **Vezocolmitide** (ST-100) for the treatment of Dry Eye Disease (DED).

Frequently Asked Questions (FAQs)

Q1: Why did **Vezocolmitide** fail to meet its primary endpoint in the recent Phase III trial?

A1: **Vezocolmitide** (ST-100) did not achieve statistical significance on its primary endpoint in the Phase III trial for Dry Eye Disease (DED) due to a higher-than-expected performance of the vehicle, or placebo, group.^{[1][2][3][4][5][6]} The primary endpoint was the Schirmer's Responder Rate (SRR), defined as the proportion of patients with a greater than 10mm improvement in the Schirmer's tear test score from baseline.^{[2][3][4]} While the performance of **Vezocolmitide** in the Phase III trial surpassed its Phase II results, the unexpectedly high response in the vehicle group prevented the study from reaching statistical significance for this primary endpoint.^{[1][2][3][4][5]}

Q2: Were there any positive outcomes from the **Vezocolmitide** Phase III trial?

A2: Yes, despite missing the primary endpoint, **Vezocolmitide** demonstrated statistically significant and clinically meaningful improvements in several key secondary endpoints.[2][6] Notably, there was a rapid onset of action, with therapeutic effects observed within 2 to 4 days of treatment for both signs and symptoms of DED.[1][2] The trial showed industry-leading results in reducing ocular surface damage, as measured by fluorescein staining, with statistically significant improvements seen at week 1 and clinically meaningful improvement by day 4.[1][2][3] Additionally, a statistically significant improvement in visual function compared to placebo was observed as early as day 2.[2]

Q3: What is the mechanism of action for **Vezocolmitide**?

A3: **Vezocolmitide** is a first-in-class collagen mimetic peptide developed from Stuart Therapeutics' proprietary PolyCol™ technology platform.[1][2][3] Its unique mechanism of action involves targeting and repairing damaged collagen on the ocular surface.[1][2][3][5] In Dry Eye Disease, damage to the extracellular matrix collagen is part of an inflammatory cycle that disrupts normal tissue function and cell signaling.[1][2] **Vezocolmitide** is designed to restore the structural integrity of this damaged collagen, which in turn helps to re-establish homeostatic function, reduce inflammation, and alleviate the signs and symptoms of DED.[1][3][5] Pre-clinical research also suggests it may help restore the corneal sub-basal nerve plexus.[7]

Q4: What are the next steps for the development of **Vezocolmitide**?

A4: Stuart Therapeutics has indicated that the findings from this Phase III trial will be used to guide the design of a second Phase III study.[1][2] The company plans to engage with the U.S. Food and Drug Administration (FDA) to confirm the design of the upcoming trial and the regulatory path forward for **Vezocolmitide**. [2]

Quantitative Data Summary

The following tables summarize the key outcomes from the **Vezocolmitide** Phase III trial.

Table 1: Primary Endpoint Results

Endpoint	Definition	Outcome	Reason for Not Reaching Statistical Significance
Schirmer's Responder Rate (SRR)	Proportion of patients with >10 mm improvement from baseline in Schirmer's tear test score over 29 days.	Did not reach statistical significance. [2][4][6]	The vehicle (placebo) group performed better than anticipated based on Phase II trial results.[1][2][3][4]

Table 2: Key Secondary Endpoint Results

Endpoint	Observation	Onset of Action	Statistical Significance
Ocular Surface Staining (Fluorescein)	Improvement in multiple regions of the eye.[1][2][3]	Clinically meaningful (>20%) improvement by Day 4; statistically significant at Week 1. [1][2][3]	Achieved statistical significance.[1][2][3]
Visual Function	Improvement relative to placebo.[2]	Day 2.[2]	Achieved statistical significance.[2]

Experimental Protocols

Schirmer's Tear Test Methodology

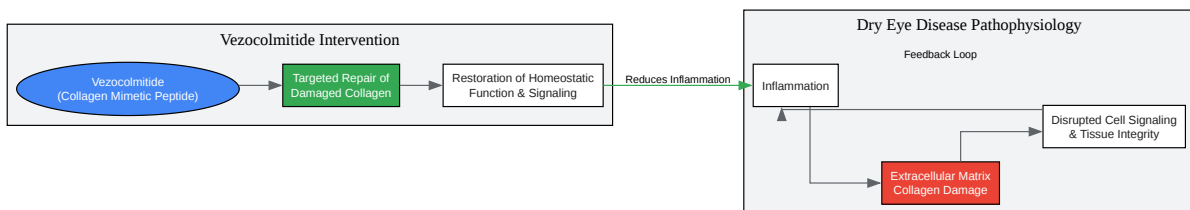
The Schirmer's test is a commonly used clinical procedure to measure tear production and is a key endpoint in DED clinical trials.

- Purpose: To assess the quantity of aqueous tear production.
- Materials: Standardized sterile filter paper strips (5 mm by 35 mm).
- Procedure:

- The patient is seated comfortably in a dimly lit room to minimize reflex tearing.
 - The rounded end of the Schirmer's strip is folded and placed in the lower cul-de-sac of the eye, at the junction of the middle and lateral thirds of the eyelid.
 - The patient is instructed to close their eyes gently or blink normally for five minutes.
 - After five minutes, the strip is removed, and the length of the wetted area is measured in millimeters from the initial fold.
- Interpretation: A lower value indicates reduced tear production. In the context of the **Vezocolmitide** trial, a significant increase in the wetted area from baseline was the desired outcome.

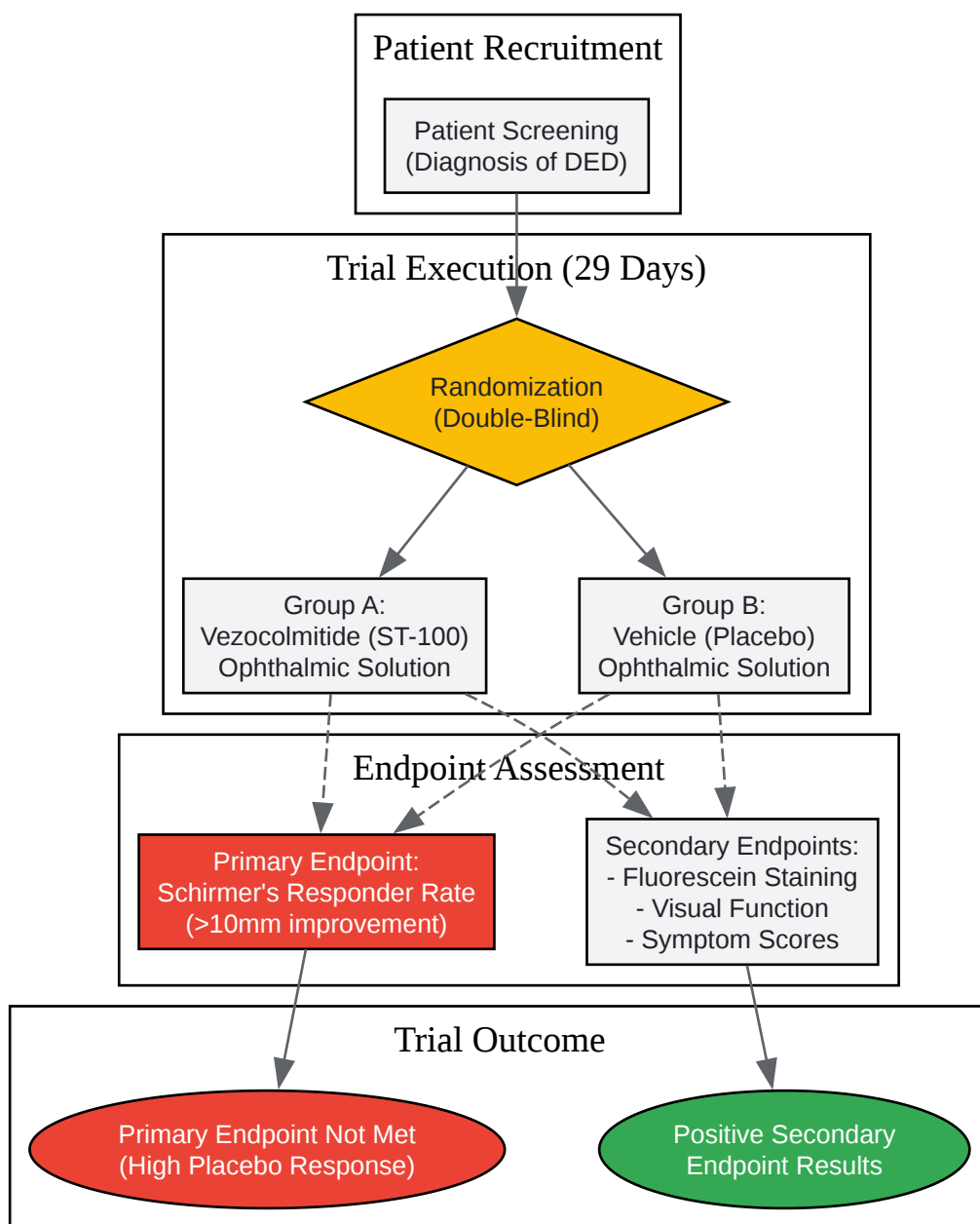
Visualizations

Below are diagrams illustrating the proposed signaling pathway of **Vezocolmitide** and the workflow of the Phase III clinical trial.



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Caption: Proposed mechanism of action for **Vezocolmitide** in Dry Eye Disease.



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Caption: Workflow of the **Vezocolmitide** Phase III clinical trial for Dry Eye Disease.

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- To cite this document: BenchChem. [Technical Support Center: Vezocolmitide (ST-100) Phase III Trial Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15604517/docs#technical-support-center-vezocolmitide-st-100-phase-iii-trial-analysis\]](https://www.benchchem.com/product/b15604517/docs#technical-support-center-vezocolmitide-st-100-phase-iii-trial-analysis)

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